molecular formula C23H29N7O2 B2818047 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920205-21-6

2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

カタログ番号: B2818047
CAS番号: 920205-21-6
分子量: 435.532
InChIキー: NUNNGVUSXQXVGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a heterocyclic organic molecule featuring a triazolo-pyrimidine core fused with a piperazine linker and substituted with a 3-methoxyphenyl group and a cyclohexyl-ethanone side chain.

特性

IUPAC Name

2-cyclohexyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-32-19-9-5-8-18(15-19)30-23-21(26-27-30)22(24-16-25-23)29-12-10-28(11-13-29)20(31)14-17-6-3-2-4-7-17/h5,8-9,15-17H,2-4,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNNGVUSXQXVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a novel synthetic molecule with potential therapeutic applications. Its complex structure incorporates a triazole-pyrimidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N7O2C_{23}H_{29}N_{7}O_{2}, with a molecular weight of approximately 435.53 g/mol. This compound features a triazole ring fused with a pyrimidine structure, which is significant in medicinal chemistry for its diverse biological activities.

Biological Activity Overview

The biological activity of compounds containing triazole and pyrimidine moieties has been extensively studied. The following sections summarize key findings regarding the pharmacological effects of 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit potent antimicrobial effects. For instance, compounds in the triazole class have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion may demonstrate similar efficacy due to its structural characteristics.

Anticancer Potential

Triazole derivatives have been recognized for their anticancer properties. Studies suggest that the incorporation of methoxyphenyl groups enhances cytotoxicity against cancer cell lines . The compound's unique structure may contribute to its ability to inhibit tumor growth and induce apoptosis in malignant cells.

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological effects. Compounds containing piperazine have been studied for their potential as anxiolytics and antidepressants. The specific interactions of 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone with neurotransmitter receptors warrant further investigation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the triazole and pyrimidine rings significantly influence biological activity. Substituents such as methoxy groups can enhance solubility and bioavailability, while the cyclohexyl group may affect the lipophilicity and receptor binding affinity .

Case Studies

Several studies have highlighted the pharmacological significance of similar compounds:

  • Antimicrobial Efficacy : A study on triazole derivatives reported MIC values indicating strong antibacterial activity against resistant strains .
  • Cytotoxicity : Research demonstrated that certain triazolo-pyrimidine hybrids exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Neuroactive Properties : Investigations into piperazine-containing compounds revealed anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety disorders .

科学的研究の応用

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that triazole derivatives can possess minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

Compounds containing triazole and pyrimidine structures are recognized for their anticancer properties. Preliminary studies suggest that the incorporation of methoxyphenyl groups enhances cytotoxicity against cancer cell lines. The compound may inhibit tumor growth and induce apoptosis in malignant cells, making it a candidate for further investigation in oncology .

Neuropharmacological Effects

The piperazine moiety within the compound has been linked to neuropharmacological activity. Research has explored its potential as an anxiolytic and antidepressant agent. The interactions with neurotransmitter receptors could provide therapeutic benefits for anxiety disorders .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications within the triazole and pyrimidine rings significantly influence biological activity. Substituents such as methoxy groups enhance solubility and bioavailability, while the cyclohexyl group affects lipophilicity and receptor binding affinity. Understanding these relationships is crucial for optimizing the compound's pharmacological profile .

Antimicrobial Efficacy

A study focusing on triazole derivatives reported strong antibacterial activity against resistant strains, with some compounds demonstrating MIC values in the low micromolar range. This suggests that similar structural features in 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone could yield comparable results .

Cytotoxicity Against Cancer Cell Lines

Research on triazolo-pyrimidine hybrids has shown promising IC50 values against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. This highlights the potential of 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone in cancer treatment strategies .

Neuroactive Properties

Investigations into piperazine-containing compounds have revealed anxiolytic effects in animal models. Such findings support the potential therapeutic applications of 2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone for treating anxiety disorders .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-Phenoxyethan-1-one

This compound (ChemSpider ID: 920377-60-2) shares the triazolo-pyrimidine core and piperazine linker but differs in substituents:

  • Phenyl ring substitution : 4-ethoxy vs. 3-methoxy.
  • Ethanone side chain: Phenoxy vs. cyclohexyl.

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Property Target Compound Compound
Molecular Formula C₂₂H₂₆N₆O₂ C₂₅H₂₆N₆O₃
Molecular Weight 406.48 g/mol 458.51 g/mol
Substituents 3-Methoxyphenyl, Cyclohexyl 4-Ethoxyphenyl, Phenoxy
Key Functional Groups Triazolo-pyrimidine, Piperazine, Methoxy Triazolo-pyrimidine, Piperazine, Ethoxy
Key Differences and Implications:

Substituent Position and Size: The 3-methoxy group on the phenyl ring in the target compound may induce steric hindrance compared to the 4-ethoxy group in the analog. This positional difference could alter binding interactions with target proteins .

Side Chain Lipophilicity: The cyclohexyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to the phenoxy group (logP ~2.8), favoring membrane permeability but possibly limiting aqueous solubility.

Molecular Weight :

  • The target compound (406.48 g/mol) is lighter than the analog (458.51 g/mol), which may improve bioavailability, as molecules >500 g/mol often face absorption challenges.

Synthetic Considerations: The cyclohexyl-ethanone side chain likely requires specialized reagents (e.g., cyclohexylacetyl chloride) for introduction, whereas phenoxy derivatives () might utilize nucleophilic aromatic substitution .

Research Findings and Hypotheses

  • Binding Affinity : The 3-methoxy group’s orientation could optimize π-π stacking in hydrophobic pockets, whereas the 4-ethoxy substituent may favor hydrogen bonding.
  • Solubility-Permeability Trade-off : The cyclohexyl group’s lipophilicity may necessitate formulation adjustments (e.g., co-solvents) to balance solubility and absorption.

Q & A

Q. What are the key synthetic steps and challenges in preparing this compound?

The synthesis involves multi-step routes, typically starting with the formation of the triazolopyrimidine core followed by piperazine coupling and cyclohexyl ethanone functionalization. Key steps include:

  • Triazolopyrimidine Core Assembly : Cyclocondensation of substituted pyrimidines with triazole precursors under acidic or catalytic conditions .
  • Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, requiring catalysts like Pd/C or CuI .
  • Final Functionalization : Introduction of the cyclohexyl ethanone group via ketone alkylation or acylation . Challenges : Low yields due to steric hindrance from aromatic substituents, purification difficulties (e.g., column chromatography for isolating polar intermediates), and sensitivity to moisture/oxygen in metal-catalyzed steps .

Q. Which spectroscopic methods are critical for structural characterization?

A combination of techniques ensures accurate structural validation:

Technique Key Functional Groups Identified Example Peaks/Data
¹H/¹³C NMR Triazolopyrimidine protons (δ 8.5–9.5 ppm), methoxy groups (δ 3.7–3.9 ppm), cyclohexyl protons (δ 1.2–2.1 ppm)
IR C=O stretch (~1700 cm⁻¹), aromatic C-H (~3000 cm⁻¹), triazole/pyrimidine ring vibrations
Mass Spectrometry Molecular ion [M+H]⁺ matching theoretical mass (e.g., ~500–600 Da range)

Q. What biological targets are commonly associated with triazolopyrimidine derivatives?

This class of compounds interacts with enzymes and receptors such as:

  • Kinases (e.g., tyrosine kinases involved in cancer pathways) via ATP-binding site competition .
  • Cyclooxygenases (COX-1/COX-2) due to structural mimicry of arachidonic acid .
  • Microbial enzymes (e.g., bacterial dihydrofolate reductase) via competitive inhibition .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values or target selectivity may arise from:

  • Assay Variability : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Compound Purity : Ensure >95% purity via HPLC and characterize degradation products under storage .
  • Structural Confirmation : Re-analyze batches with NMR/X-ray crystallography to rule out isomerization or solvate formation .

Q. What computational strategies optimize binding affinity to kinase targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the triazolopyrimidine core and kinase ATP pockets. Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Met793 in EGFR) .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., methoxy group Hammett constants) with inhibitory activity to guide synthetic modifications .

Q. How can synthetic yields be improved for scale-up studies?

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproducts in coupling steps .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., triazole formation) while maintaining >80% yield .
  • Flow Chemistry : Implement continuous processes for piperazine coupling to enhance reproducibility .

Methodological Considerations

Q. What experimental designs are robust for assessing pharmacokinetic properties?

  • In Vitro ADME : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability profiling .
  • In Vivo Studies : Apply randomized block designs with split-plot arrangements to control for inter-subject variability (e.g., dose-response in murine models) .

Q. How do structural modifications influence solubility and bioavailability?

  • LogP Adjustments : Introduce hydrophilic groups (e.g., hydroxyl substituents) on the cyclohexyl ring to reduce cLogP from ~4.5 to <3.5, enhancing aqueous solubility .
  • Prodrug Strategies : Convert the ethanone moiety to a phosphate ester for improved intestinal absorption .

Data Analysis and Validation

Q. What statistical methods address variability in biological replicate data?

  • ANOVA with Tukey’s Post Hoc Test : Compare mean IC₅₀ values across treatment groups to identify significant differences (p < 0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectral data (e.g., NMR/IR) to confirm batch-to-batch consistency .

Q. How can off-target effects be systematically evaluated?

  • Broad-Panel Screening : Use kinase profiling services (e.g., Eurofins) to test against 100+ kinases at 1 µM .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

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